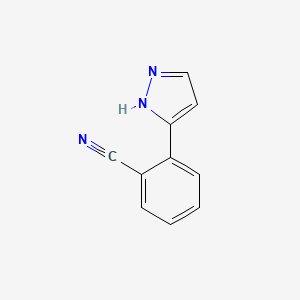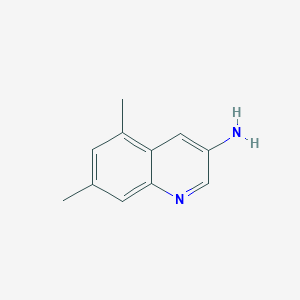
5,7-Dimethylquinolin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dimethylquinolin-3-amine is a nitrogen-containing heterocyclic compound with the molecular formula C11H12N2. It is a derivative of quinoline, a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. Quinoline derivatives are often used in the synthesis of pharmaceuticals, agrochemicals, and dyes due to their versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethylquinolin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another method involves the use of Grignard reagents for the alkylation of quinoline derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis or other catalytic processes that ensure high yield and purity. The use of eco-friendly catalysts and solvent-free conditions is becoming increasingly popular to meet environmental regulations .
Análisis De Reacciones Químicas
Types of Reactions: 5,7-Dimethylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Common Reagents and Conditions:
Oxidation: Catalysts like cobalt oxide or titanium dioxide under aerobic conditions.
Reduction: Reducing agents such as sodium dithionite or stannous chloride.
Substitution: Reagents like alkyl halides, Grignard reagents, and various acids.
Major Products: The major products formed from these reactions include substituted quinolines, tetrahydroquinolines, and quinoline N-oxides, which have significant applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
5,7-Dimethylquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and tuberculosis.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5,7-Dimethylquinolin-3-amine involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. This mechanism is particularly relevant in its antimicrobial activity .
Comparación Con Compuestos Similares
- 7,8-Dimethylquinolin-5-amine
- 5,7-Dibromo-8-hydroxyquinoline
- 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one
Comparison: 5,7-Dimethylquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C11H12N2 |
|---|---|
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
5,7-dimethylquinolin-3-amine |
InChI |
InChI=1S/C11H12N2/c1-7-3-8(2)10-5-9(12)6-13-11(10)4-7/h3-6H,12H2,1-2H3 |
Clave InChI |
DFCCZOIFFSPDOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=C(C=NC2=C1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




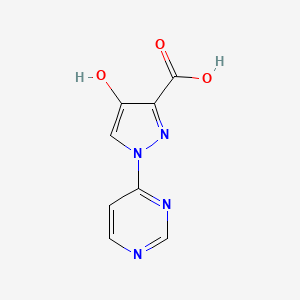
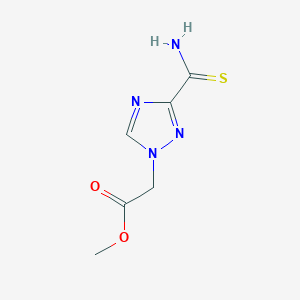
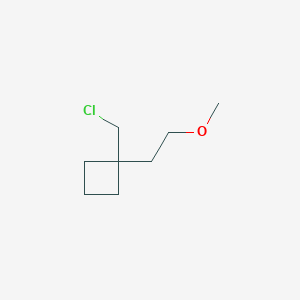
![Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13180694.png)
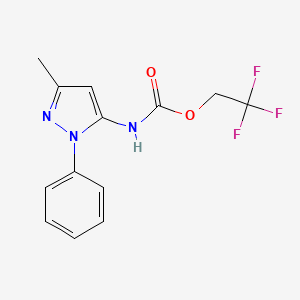
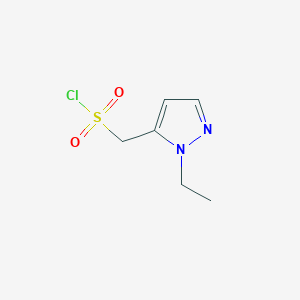
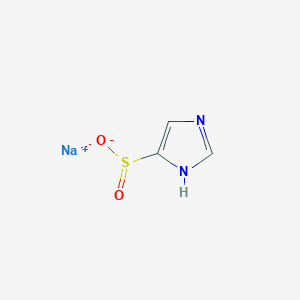


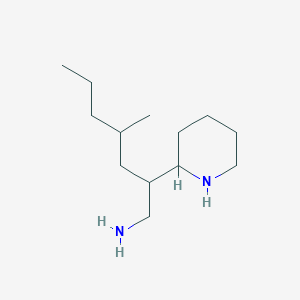
![4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one](/img/structure/B13180744.png)
